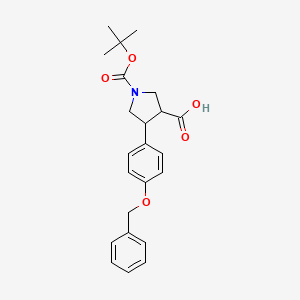
4-(3-Fluoro-benzylamino)-cyclohexanol
説明
4-(3-Fluoro-benzylamino)-cyclohexanol, also known as FBA-CHA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is a cyclohexanol derivative that contains a fluorobenzylamine group, which gives it unique properties that make it useful for a variety of applications.
作用機序
The exact mechanism of action of 4-(3-Fluoro-benzylamino)-cyclohexanol is not fully understood, but it is thought to act as a selective sigma-1 receptor agonist. This means that it binds to and activates the sigma-1 receptor, which in turn leads to changes in cellular signaling and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects, including the modulation of ion channels, the regulation of intracellular calcium levels, and the inhibition of apoptosis. These effects make it a potentially useful tool for studying cellular processes and developing new therapies for a range of diseases.
実験室実験の利点と制限
One of the main advantages of 4-(3-Fluoro-benzylamino)-cyclohexanol is its selectivity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in cellular processes. However, one limitation is that it has relatively low potency compared to other sigma-1 receptor agonists, which may limit its usefulness in some experiments.
将来の方向性
There are several potential future directions for research on 4-(3-Fluoro-benzylamino)-cyclohexanol. One area of interest is its potential as a therapeutic agent for a range of diseases, including neurodegenerative disorders and cancer. Another potential direction is the development of more potent and selective sigma-1 receptor agonists based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound, which could lead to new insights into cellular signaling and disease processes.
科学的研究の応用
4-(3-Fluoro-benzylamino)-cyclohexanol has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the main areas of interest is its potential as a ligand for the sigma-1 receptor, which is a protein involved in a range of cellular processes, including ion channel regulation, cellular signaling, and apoptosis.
特性
IUPAC Name |
4-[(3-fluorophenyl)methylamino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-11-3-1-2-10(8-11)9-15-12-4-6-13(16)7-5-12/h1-3,8,12-13,15-16H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEAZJLRZKUAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




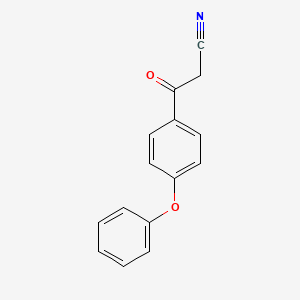

![2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3236239.png)
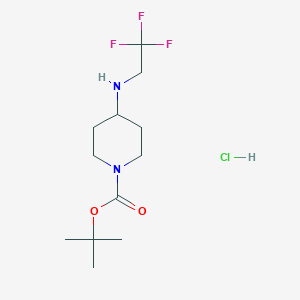

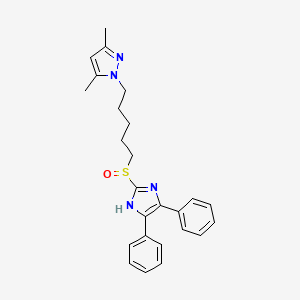
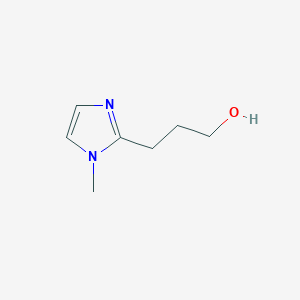

![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethoxyphenyl)propanoic acid](/img/structure/B3236284.png)

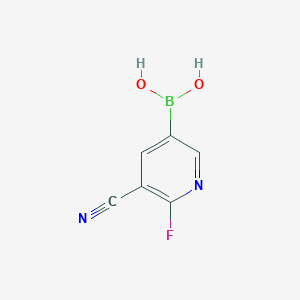
![[(2R,3R,4S,5R)-3-Benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B3236303.png)
